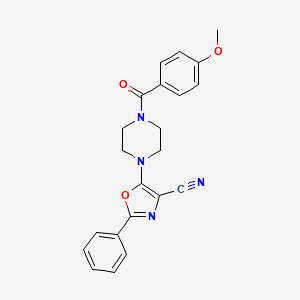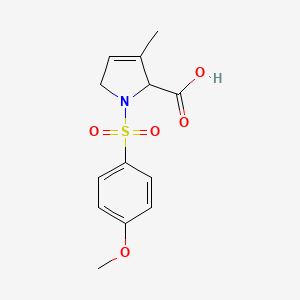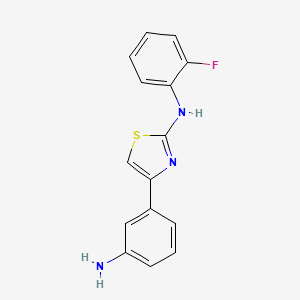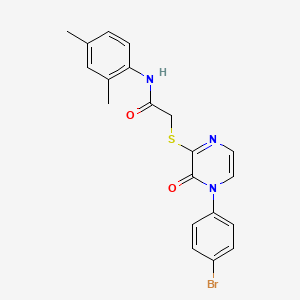
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research demonstrates the synthesis of novel derivatives featuring structural components similar to the compound , focusing on their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, screening them for antimicrobial activities, and found some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). This indicates the potential of structurally related compounds in contributing to the development of new antimicrobial agents.
Molecular Stabilities and Docking Studies
Karayel's work on benzimidazole derivatives bearing 1,2,4-triazole highlighted the molecular stabilities, conformational analyses, and molecular docking studies to explore their anti-cancer properties. The study showcases the importance of these compounds in drug discovery, particularly as EGFR inhibitors with potential anti-cancer activity (Karayel, 2021).
Tuberculostatic Activity
Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazine derivatives, showcasing the potential therapeutic applications of these compounds against tuberculosis. The study emphasizes the role of chemical modification in enhancing biological activity and finding new treatments for infectious diseases (Foks et al., 2004).
Mécanisme D'action
Target of action
Piperazine derivatives, which “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . Therefore, the compound might interact with a variety of biological targets.
Mode of action
The mode of action of “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” would depend on its specific targets. For instance, if it acts as an antagonist at a certain receptor, it would prevent the activation of that receptor and inhibit the downstream signaling pathways .
Biochemical pathways
The specific biochemical pathways affected by “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” would depend on its targets and mode of action. It could potentially affect a variety of pathways given the broad range of activities associated with piperazine derivatives .
Result of action
The molecular and cellular effects of “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” would depend on its targets and mode of action. Given the potential activities of piperazine derivatives, it could have a variety of effects .
Propriétés
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-7-17(8-10-18)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(29-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZVLACUSLKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2607073.png)
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2607075.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2607076.png)

![N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2607081.png)
![N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2607084.png)

![1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2607087.png)
![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2607089.png)
![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)
![N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607092.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)